molecular formula C7H11N3O B1464753 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine CAS No. 1239759-07-9

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine

Cat. No.: B1464753
CAS No.: 1239759-07-9
M. Wt: 153.18 g/mol
InChI Key: MGMWFYWOSLWJMW-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole and oxazine rings, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Biochemical Analysis

Biochemical Properties

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .

Cellular Effects

The effects of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been shown to impact the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or modulating specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and alter the levels of specific metabolites. For example, it may influence the activity of enzymes involved in the cAMP pathway, leading to changes in the levels of cAMP and other related metabolites .

Transport and Distribution

The transport and distribution of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs .

Subcellular Localization

The subcellular localization of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity. These localization patterns can influence its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine stands out due to its specific combination of pyrazole and oxazine rings, which imparts unique chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-5-6-4-7-10(9-6)2-1-3-11-7/h4H,1-3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMWFYWOSLWJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine
Reactant of Route 6
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine

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